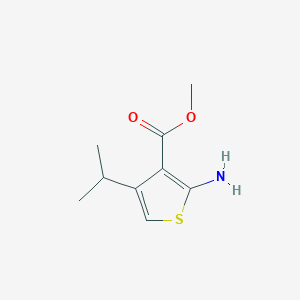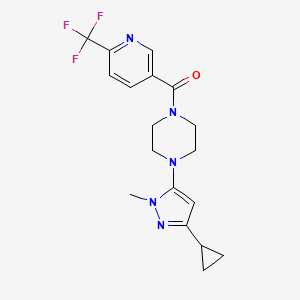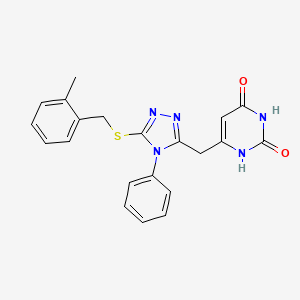
tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is related to azetidine-based compounds, which are four-membered nitrogen-containing heterocycles. These compounds are valuable in the synthesis of various nitrogenous heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of azetidine derivatives can be complex due to the strain in the four-membered ring. In the first paper, the authors describe the use of silylmethyl-substituted aziridine and azetidine, which react with nitriles and carbonyl substrates to produce imidazoline, oxazolidine, and tetrahydropyrimidine products. The tert-butyldiphenylsilylmethyl function is crucial for controlling the regioselectivity and relative stereochemistry of the products derived from substituted aziridine .
Molecular Structure Analysis
The third paper provides insights into the molecular structure of a related azetidine compound, 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine. The crystal structure was determined using single-crystal X-ray diffraction techniques. The study revealed that the four-membered azetidine ring is planar with a long C-C bond, and there is significant variation in the bond lengths of the exocyclic imino functions, which could be indicative of the structural characteristics of tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate .
Chemical Reactions Analysis
Azetidine compounds are known to undergo various chemical reactions due to their strained ring system and reactive nitrogen atom. The first paper discusses the rearrangement of azetidine to the pyrrolidine skeleton under specific conditions, which involves the migration of silicon. This type of reaction showcases the reactivity of azetidine derivatives and their potential to form different types of nitrogenous heterocycles .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate, the properties of related azetidine compounds can be inferred. For example, the crystal structure analysis in the third paper suggests that azetidine derivatives can exhibit planarity in the ring structure and have varying bond lengths, which could affect their physical properties like melting points and solubility . The reactivity of these compounds, as discussed in the first paper, also indicates that they may have unique chemical properties that enable them to participate in a variety of synthetic transformations .
Scientific Research Applications
1. Histamine H4 Receptor Ligands
Research on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) identified a compound, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showing promise. This compound demonstrated anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
2. Antimicrobial and Antitubercular Activities
A study synthesized new pyrimidine-azetidinone analogues with significant antimicrobial activity against various bacterial and fungal strains. These analogues also displayed in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
3. Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
The synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains was explored. These analogs, designed to study the influence of conformation on peptide activity, have potential applications in biochemical research (Sajjadi & Lubell, 2008).
4. Synthesis of Novel Ligands for Nicotinic Receptors
The compound 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, was synthesized using tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate. This synthesis has implications in neuroscience research (Karimi & Långström, 2002).
5. Optimization of Renin Inhibitors
In the development of renin inhibitors, 2-tert-butyl-4-[(3-methoxypropyl)amino]-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholin-4-ylcarbonyl)piperidin-3-yl]pyrimidine-5-carboxamide showed improved pharmacokinetic profiles. This compound highlights the significance of structural modification in drug design (Tokuhara et al., 2018).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed with water and medical advice should be sought if irritation persists . In case of accidental ingestion, the mouth should be rinsed and a poison center or doctor should be contacted .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been known to cause various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate”. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound.
properties
IUPAC Name |
tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-6-9(7-16)15-10-4-5-13-8-14-10/h4-5,8-9H,6-7H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMKDSUPVYSAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride](/img/structure/B3001571.png)
![4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3001574.png)
![8-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3001575.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3001576.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)
![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)




